

An In-Depth Technical Guide to 4,6-Dimethoxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Dimethoxy-5-nitropyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4,6-Dimethoxy-5-nitropyrimidine**, a key chemical intermediate in synthetic organic chemistry and drug discovery. It details the compound's physicochemical properties, analytical methodologies, and its role as a versatile building block in the synthesis of more complex molecules.

Core Molecular Information

4,6-Dimethoxy-5-nitropyrimidine is a substituted pyrimidine ring, a heterocyclic aromatic compound that is a cornerstone in medicinal chemistry.^{[1][2]} The presence of two methoxy groups and a nitro group makes it a reactive and versatile intermediate for further chemical modifications.

Table 1: Chemical Identity and Molecular Properties

Identifier	Value	Source
Molecular Formula	C6H7N3O4	PubChem[3]
Molecular Weight	185.14 g/mol	PubChem[3], SIELC Technologies[4]
IUPAC Name	4,6-dimethoxy-5-nitropyrimidine	PubChem[3]
CAS Number	15846-14-7	SIELC Technologies[4], ChemicalBook[5]
EC Number	239-955-5	PubChem[3]
InChI Key	VPNSJECDVDBDTA-UHFFFAOYSA-N	SIELC Technologies[4]

Physicochemical Data

The physical properties of **4,6-Dimethoxy-5-nitropyrimidine** are crucial for its handling, storage, and application in synthetic protocols. The following data has been predicted and reported in chemical databases.

Table 2: Predicted Physicochemical Properties

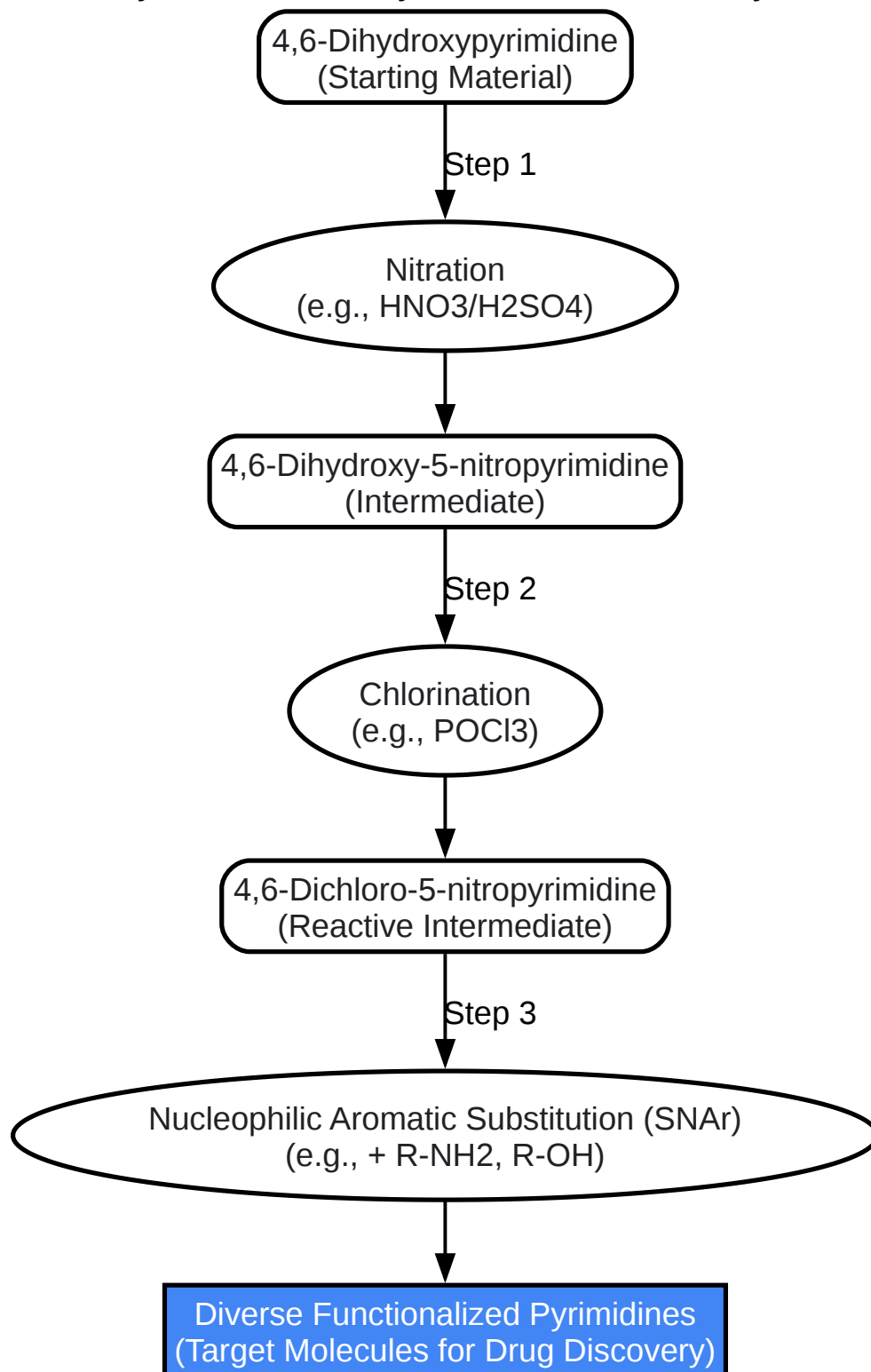
Property	Value	Source
Boiling Point	364.4 ± 37.0 °C	ChemicalBook[5]
Density	1.364 ± 0.06 g/cm ³	ChemicalBook[5]
pKa	-1.80 ± 0.26	ChemicalBook[5]
LogP	0.649	SIELC Technologies[4]
Storage Temperature	Room Temperature (Sealed in dry)	ChemicalBook[5]

Synthetic Applications and Logical Workflow

Substituted pyrimidines, such as **4,6-Dimethoxy-5-nitropyrimidine**, are valuable precursors in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] The reactivity of the pyrimidine core allows for the introduction of various functional groups, a common strategy in drug design. The general synthetic utility involves using the pyrimidine as a central scaffold, which can be modified through reactions like nucleophilic aromatic substitution.

While a direct synthesis protocol for **4,6-Dimethoxy-5-nitropyrimidine** is not detailed in the provided context, a logical workflow for the utilization of a related precursor, 4,6-dihydropyrimidine, in the synthesis of more complex pyrimidine derivatives can be illustrated. This process typically involves nitration followed by chlorination to create a reactive intermediate for further substitutions.

General Synthetic Pathway for Functionalized Pyrimidines



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Caption: General workflow for synthesizing functionalized pyrimidines.

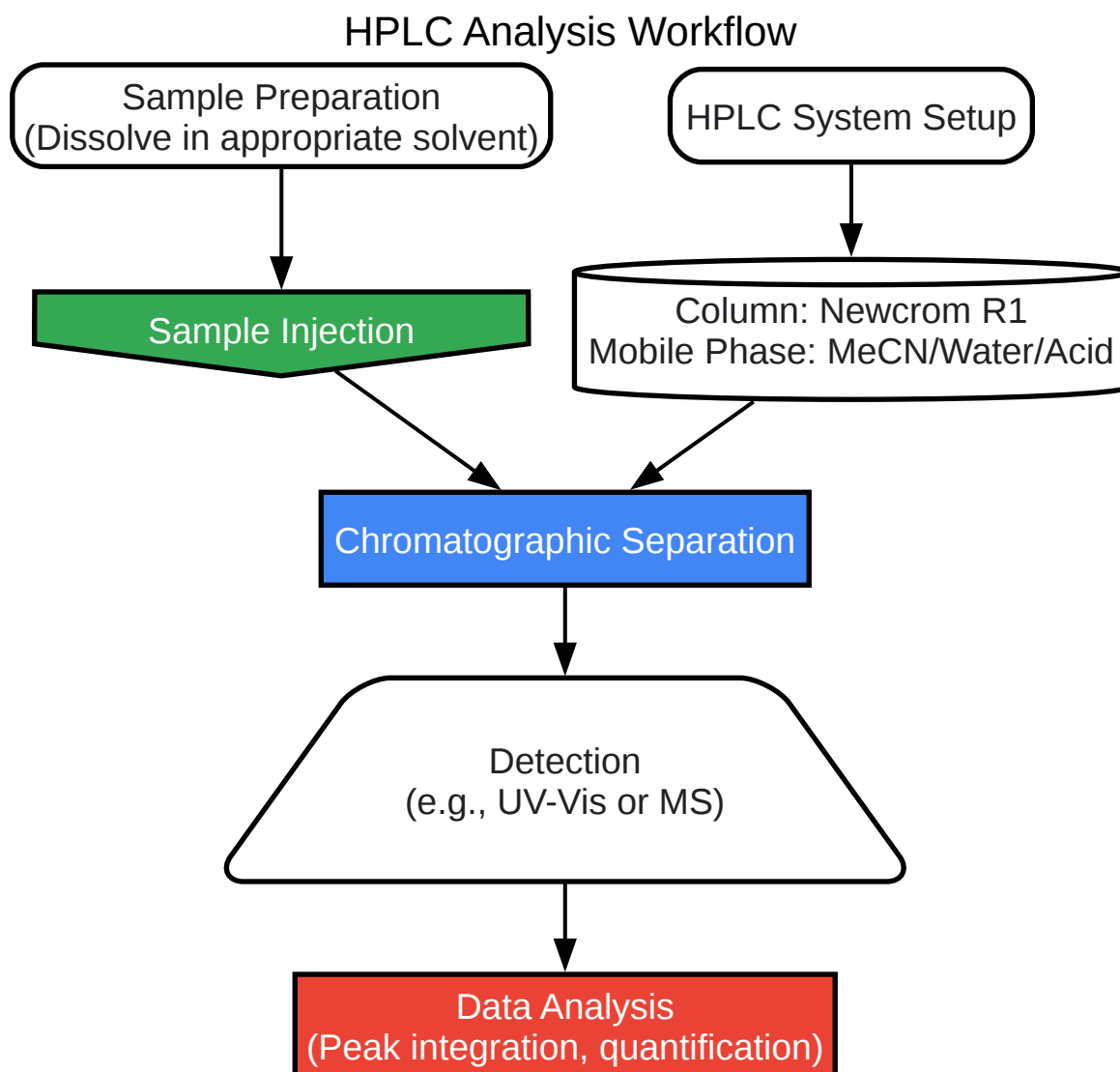
Experimental Protocols: Analytical Method

The analysis and purification of **4,6-Dimethoxy-5-nitropyrimidine** can be performed using reverse-phase High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Analysis of **4,6-Dimethoxy-5-nitropyrimidine**[\[4\]](#)

- Objective: To separate and analyze **4,6-Dimethoxy-5-nitropyrimidine** from a sample mixture.
- Column: Newcrom R1 reverse-phase (RP) column. This column is noted for its low silanol activity.
- Mobile Phase:
 - Acetonitrile (MeCN)
 - Water
 - Phosphoric acid
- Method Details: The method is a standard reverse-phase liquid chromatography procedure. For applications requiring Mass Spectrometry (MS) compatibility, the phosphoric acid should be substituted with formic acid.
- Scalability: This liquid chromatography method is scalable and suitable for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.

The following diagram illustrates the general workflow for this analytical protocol.



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Caption: Standard workflow for HPLC analysis.

Role in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically important molecules, including nucleic acids.[1] Pyrimidine derivatives are integral to the development of a wide range of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1] Nitroso and nitro-pyrimidine derivatives, in particular, have been investigated for their potential as anticancer agents and inhibitors of enzymes like cyclin-dependent kinases (CDKs) and O6-alkylguanine-DNA alkyltransferase (AGAT), which

are important in cancer therapy.[6] **4,6-Dimethoxy-5-nitropyrimidine** serves as a key building block, providing a foundational structure that can be elaborated upon to create novel drug candidates.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 4,6-Dimethoxy-5-nitropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100634#4-6-dimethoxy-5-nitropyrimidine-molecular-weight-and-formula]

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